(Pyridin-3-yl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridin-3-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(10)9-5-2-1-3-8-4-5/h1-4H,(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZTXRZGHLQWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316505 | |
| Record name | N-3-Pyridinylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13114-65-3 | |
| Record name | N-3-Pyridinylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13114-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-3-Pyridinylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pyridin-3-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of Pyridin 3 Yl Urea and Its Derivatives
Strategies for the Construction of (Pyridin-3-yl)urea Scaffolds
Amine-Isocyanate Coupling Reactions
A primary and widely utilized method for synthesizing this compound involves the reaction of 3-aminopyridine (B143674) with an appropriate isocyanate. scispace.comontosight.ai This reaction is a direct and generally high-yielding approach to unsymmetrical ureas. For instance, the reaction of 3-aminopyridine with t-butyl isocyanate in refluxing tetrahydrofuran (B95107) (THF) yields N-t-Butyl-N'-(3-pyridyl)urea. scispace.com Similarly, reacting 4-butylphenyl isocyanate with 3-aminopyridine is a documented method for preparing 1-(4-butylphenyl)-3-(pyridin-3-yl)urea. ontosight.ai
This method's versatility allows for the synthesis of a diverse range of N-substituted (Pyridin-3-yl)ureas by varying the isocyanate reactant. The reaction conditions are typically mild, and the purification of the resulting urea (B33335) is often straightforward. The general scheme for this reaction is the nucleophilic addition of the amino group of 3-aminopyridine to the electrophilic carbon of the isocyanate.
In some cases, the isocyanate is generated in situ. For example, a tandem synthesis of unsymmetrical ureas has been reported from aryl or pyridyl carboxamides and aminopyridines via a Hofmann rearrangement, where the corresponding isocyanate is formed as a reactive intermediate. rsc.org This approach avoids the direct handling of potentially hazardous isocyanates. rsc.org
Carbonyldiimidazole (CDI)-Mediated Synthesis Approaches
1,1'-Carbonyldiimidazole (CDI) is a safer and effective alternative to phosgene (B1210022) for the synthesis of ureas. nih.govresearchgate.net This method typically proceeds in a two-step, one-pot manner. First, an amine is reacted with CDI to form an imidazolecarbamate intermediate. This intermediate is then reacted with a second amine to produce the unsymmetrical urea. researchgate.net
For the synthesis of this compound derivatives, 3-aminopyridine can be reacted with CDI, followed by the addition of another amine. researchgate.net The reaction of primary amine hydrochlorides with CDI is a useful method for creating monosubstituted carbamoylimidazoles, which are stable, crystalline solids that can act as masked isocyanate equivalents. researchgate.net These can then be reacted with various nucleophiles to form ureas and other derivatives. researchgate.net
The use of CDI is advantageous as it avoids the use of toxic phosgene and often results in high purity products due to fewer side reactions. nih.gov The reaction can be performed under mild conditions, and the byproducts are typically easily removed.
One-Pot Synthetic Protocols, including Catalytic Methods (e.g., DABAL-Me3 mediated)
One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. Several one-pot methods for the synthesis of this compound and its derivatives have been developed.
One such method involves the reaction of hetero/aryl amines with chlorosulfonyl isocyanate, followed by in situ hydrolysis. This has been used to synthesize various hetero/aryl ureas, including derivatives of this compound, in good yields. asianpubs.org For example, 1-(5-Bromopyridin-3-yl)urea and 1-(6-Chloropyridin-3-yl)urea have been synthesized using this protocol. asianpubs.org
Another notable one-pot catalytic method utilizes bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane (DABAL-Me3). researchgate.netresearchgate.netasianpubs.org This air-stable and easy-to-handle reagent facilitates the direct conversion of N-protected amines, such as those with Alloc, Cbz, and Boc protecting groups, into unsymmetrical ureas with high yields. researchgate.net The synthesis of 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives has been successfully achieved from 2-chloropyridin-3-amine and tert-butyl substituted carbamates using a catalytic amount of DABAL-Me3. asianpubs.org This method is attractive for its practicality and efficiency. researchgate.netresearchgate.net
A one-pot synthesis of N-monosubstituted ureas from nitriles via a Tiemann rearrangement has also been described, providing a direct route to versatile urea derivatives from a wide range of nitriles. researchgate.net
Microwave-Assisted Synthesis Methodologies
Microwave-assisted organic synthesis has gained prominence as a green chemistry technique that can significantly reduce reaction times and improve yields. mdpi.com This methodology has been successfully applied to the synthesis of this compound derivatives.
For example, the DABAL-Me3 mediated synthesis of 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating. asianpubs.orgasianpubs.org The microwave method resulted in shorter reaction times and higher yields of the desired products. asianpubs.org
Microwave irradiation has also been used for the direct condensation of 2-aminophenol (B121084) with nicotinic acid in DMF to synthesize 2-(pyridin-3-yl)-1,3-benzoxazole in excellent yield. researchgate.net While not a direct synthesis of the urea, this demonstrates the utility of microwave assistance in reactions involving the pyridin-3-yl moiety. The use of microwave heating has been shown to offer distinct advantages in terms of improved product yields and reduced reaction times for various heterocyclic syntheses. mdpi.comresearchgate.net
| Synthetic Method | Key Reagents | Advantages | Example Product | Reference |
|---|---|---|---|---|
| Amine-Isocyanate Coupling | 3-Aminopyridine, Isocyanate | Direct, generally high-yielding | N-t-Butyl-N'-(3-pyridyl)urea | scispace.com |
| CDI-Mediated Synthesis | 3-Aminopyridine, CDI, Amine | Safer than phosgene, high purity | Unsymmetrical (Pyridin-3-yl)ureas | nih.govresearchgate.net |
| One-Pot Catalytic (DABAL-Me3) | Amine, Carbamate (B1207046), DABAL-Me3 | Efficient, air-stable catalyst, high yields | 1-(2-chloropyridin-3-yl)-3-substituted ureas | asianpubs.org |
| Microwave-Assisted Synthesis | Amine, Carbamate, DABAL-Me3 (under MW) | Reduced reaction time, improved yields | 1-(2-chloropyridin-3-yl)-3-substituted ureas | asianpubs.orgasianpubs.org |
Cyclization Reactions and Annulation Strategies Involving Pyridin-3-yl Moieties
The this compound scaffold can be incorporated into more complex heterocyclic systems through cyclization and annulation reactions. These strategies are crucial for creating novel molecular architectures with potential biological activities.
For instance, N,N'-di-(3-pyridyl)-urea can be synthesized and subsequently used as an intermediate in a multi-step process to produce 2-nitro-3-aminopyridine. google.com This involves the nitration of the dipyridylurea followed by hydrolysis. google.com
In another example, a pyridyl urea macrocycle was synthesized through a multi-step approach that involved coupling an isocyanate with an aminopyridine derivative to form a urea, followed by deprotection and a final intramolecular cyclization. researchgate.net
Furthermore, N,N-dialkyl-N'-(pyridin-2-yl)-ureas can serve as precursors to quinazolin-2,4(1H,3H)-diones and thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones through annulation reactions with substituted anthranilic esters or 2-aminothiophene-3-carboxylates. researchgate.netresearchgate.net These reactions involve the formation of N-aryl-N'-pyridyl ureas followed by cyclocondensation. researchgate.net
Derivatization and Structural Diversification Strategies
Once the core this compound scaffold is constructed, it can be further modified to create a library of derivatives. These derivatization strategies are essential for structure-activity relationship (SAR) studies in drug discovery.
A common approach is to introduce various substituents onto the terminal phenyl ring of 1-phenyl-3-(pyridin-3-yl)urea derivatives. mdpi.com For example, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized with different solvent exposure moieties and substituents with varying electronic properties on the terminal phenyl group. mdpi.com
Another strategy involves the modification of the urea moiety itself. N,N-dimethyl-N'-(pyridin-2-yl)urea can undergo a transamination reaction when heated in the presence of other amines, leading to N-alkyl/aryl-N'-(pyridin-2-yl)ureas without affecting the N-oxide function if present. researchgate.net This allows for the late-stage diversification of the urea substituent.
The pyridine (B92270) ring itself can also be a site for derivatization. For example, the synthesis of 1-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea (B2886442) involves introducing a furan-3-yl group onto the pyridine ring of a precursor. vulcanchem.com
Advanced derivatization can lead to complex molecules, such as those where the urea scaffold is linked to other heterocyclic systems like oxadiazoles (B1248032) or pyrazines. vulcanchem.comevitachem.com These strategies highlight the versatility of the this compound core for the development of novel compounds.
| Derivatization Strategy | Starting Material | Modification | Example Product | Reference |
|---|---|---|---|---|
| Substitution on Terminal Phenyl Ring | 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea | Addition of various substituents (e.g., -Cl, -CF3) | 1-(2-(4-(Hydroxymethyl)piperidin-1-yl)-4-(pyridin-3-yl)phenyl)-3-(3-chloro-4-trifluoromethyl-phenyl)urea | mdpi.com |
| Transamination of Urea Moiety | N,N-dimethyl-N'-(pyridin-2-yl)urea N-oxide | Reaction with different amines | N-alkyl/aryl-N'-(pyridin-2-yl)urea N-oxides | researchgate.net |
| Substitution on Pyridine Ring | This compound precursor | Introduction of other heterocyclic groups (e.g., furan) | 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea | vulcanchem.com |
| Linkage to Other Heterocycles | This compound precursor | Formation of oxadiazole or pyrazine (B50134) rings | 1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea | vulcanchem.com |
Introduction of Substituents on the Pyridine Ring
The pyridine ring of this compound is a key site for chemical modification, enabling the introduction of various substituents to modulate the compound's properties. These modifications can influence factors such as solubility, electronic properties, and biological activity.
One common approach involves the use of pre-functionalized pyridine precursors. For instance, a variety of substituted pyridin-3-ylamines can be reacted with isocyanates or their synthetic equivalents to yield the corresponding substituted this compound derivatives. mdpi.commdpi.com This method allows for a diverse range of substituents, including alkyl, alkoxy, and halogen groups, to be incorporated onto the pyridine ring. For example, 1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)-3-phenylurea and its analogs have been synthesized using this strategy. mdpi.com
Another strategy is the direct functionalization of the pyridine ring after the formation of the urea moiety. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be employed, although the directing effects of the urea substituent must be considered. The presence of the urea group, an activating group, can influence the position of substitution.
Furthermore, palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, and other groups onto the pyridine ring. acs.org For example, a Suzuki coupling reaction could be used to introduce a phenyl group at a specific position on the pyridine ring, leading to derivatives like 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea. nih.gov Similarly, the introduction of a furan-3-yl group onto the pyridine ring has been achieved through heterocyclic substitution methods. vulcanchem.com
The following table summarizes some examples of substituted this compound derivatives and the synthetic approaches used.
| Compound Name | Substituent(s) on Pyridine Ring | Synthetic Approach |
| 1-(6-(4-Methoxyphenyl)-2-methylpyridin-3-yl)-3-phenylurea | 6-(4-Methoxyphenyl), 2-methyl | Reaction of substituted pyridin-3-ylamine with phenyl isocyanate. mdpi.com |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea | 4-Phenyl | Suzuki coupling of a halo-substituted this compound with phenylboronic acid. nih.gov |
| 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea | 6-(Furan-3-yl) | Heterocyclic substitution reaction. vulcanchem.com |
| 1-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea | 2-(2-tert-butylphenoxy) | Reaction of a substituted pyridine derivative with a phenyl isocyanate. ontosight.ai |
Modifications at the Urea Nitrogen Atoms for Structural Diversity
A primary method for achieving this diversity is through the reaction of 3-aminopyridine or its derivatives with a wide array of isocyanates. This approach allows for the introduction of various alkyl, aryl, and heterocyclic groups at the N3 position of the urea. For example, reacting 3-aminopyridine with phenyl isocyanate yields 1-phenyl-3-(pyridin-3-yl)urea. By using substituted phenyl isocyanates, a library of derivatives with different electronic and steric properties can be generated. mdpi.comnih.gov
N-alkylation and N-arylation of the urea nitrogens can also be accomplished post-synthesis. mdpi.comtandfonline.com For instance, the less substituted nitrogen of this compound can be selectively alkylated using alkyl halides in the presence of a base. Similarly, palladium-catalyzed N-arylation reactions can introduce aryl or heteroaryl groups. acs.org
The following table illustrates the structural diversity that can be achieved through modifications at the urea nitrogen atoms.
| Compound Name | Modification at Urea Nitrogen | Synthetic Method |
| 1-Benzoyl-3-[(pyridin-3-yl)methyl]urea (B2656628) | Benzoyl group at N1, (pyridin-3-yl)methyl group at N3 | Reaction of benzoyl isocyanate with 3-(aminomethyl)pyridine. vulcanchem.com |
| 1-(Naphthalen-1-yl)-3-(pyridin-3-yl)urea | Naphthalen-1-yl group at N1 | Reaction of 3-aminopyridine with 1-naphthyl isocyanate (generated in situ from CDI and α-naphthylamine). neicon.ru |
| 1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea | Phenyl group at N1, (5-(thiophen-2-yl)pyridin-3-yl)methyl group at N3 | Reaction of an appropriately substituted amine with phenyl isocyanate. |
| 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | 4-Chloro-3-(trifluoromethyl)phenyl group at N1 | Reaction of a substituted aniline (B41778) with a phenyl isocyanate derivative. nih.gov |
Incorporation into Polycyclic and Fused Heterocyclic Systems
The this compound moiety can serve as a versatile building block for the synthesis of more complex polycyclic and fused heterocyclic systems. These larger structures often exhibit unique biological activities and chemical properties.
One common strategy involves the cyclocondensation of a this compound derivative with a suitable bifunctional reagent. For example, reacting 3-amino-2-(pyridin-3-yl)-4-quinazolinone with p-hydroxyphenyl isocyanate can lead to the formation of a phenylurea derivative, which can then undergo further reaction with diethyl malonate to yield a fused pyrimidine (B1678525) system. bibliomed.org This demonstrates how the urea functionality can act as a reactive handle for constructing additional rings.
Another approach is the intramolecular cyclization of a suitably substituted this compound derivative. For instance, a this compound with a reactive group on the pyridine ring or the other urea substituent can be induced to cyclize, forming a fused heterocyclic system. This has been demonstrated in the synthesis of imidazo[4,5-b]pyridin-2-ones from N-pyridyl-N-hydroxylamine intermediates, which can be considered precursors to cyclic ureas. nih.gov
Furthermore, the this compound scaffold can be incorporated into larger heterocyclic frameworks through multi-step synthetic sequences. For example, derivatives of 1H-indole-2-carbohydrazide have been synthesized where a (pyridin-3-yl)pyrimidinylamino)phenyl)ureido moiety is attached to the indole (B1671886) ring. tandfonline.com Similarly, tetrahydrothieno[2,3-c]pyridin-2-yl)urea derivatives have been prepared by first constructing the thienopyridine ring system and then forming the urea moiety. jocpr.com
The table below provides examples of polycyclic and fused heterocyclic systems incorporating the this compound motif.
| Heterocyclic System | Synthetic Strategy |
| Pyrimido[2,1-b]quinazolinone derivative | Cyclocondensation of a this compound derivative with diethyl malonate. bibliomed.org |
| Imidazo[4,5-b]pyridin-2-one | Intramolecular C-H amidation of a this compound precursor. nih.gov |
| 5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative | Multi-step synthesis involving the reaction of an indole intermediate with a (pyridin-3-yl)pyrimidine derivative. tandfonline.com |
| Tetrahydrothieno[2,3-c]pyridin-2-yl)urea derivative | Construction of the thienopyridine ring followed by urea formation. jocpr.com |
| Pyrazolo[4,3-b] ontosight.aiCurrent time information in Bangalore, IN.thiazine derivative | Reaction of a bromo-substituted pyrazolone (B3327878) with cysteine. scirp.org |
| Pyrido[2,3-d]pyrimidine (B1209978) derivative | Fusion of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with urea. mdpi.comresearchgate.net |
Formation of Bis-urea and Multi-urea Architectures
The synthesis of molecules containing two or more urea functionalities, known as bis-ureas and multi-ureas, based on the this compound scaffold, has garnered significant interest. These architectures are important in supramolecular chemistry and for the development of compounds with specific binding properties.
A straightforward method for synthesizing symmetrical bis-ureas involves the reaction of a diamine with two equivalents of a pyridyl isocyanate. For instance, reacting 1,4-diaminobutane (B46682) with 3-pyridyl isocyanate yields 1,1'-(butane-1,4-diyl)bis(3-(pyridin-3-yl)urea). mdpi.com Similarly, reacting a diisocyanate, such as hexamethylene diisocyanate, with two equivalents of 3-aminopyridine produces the corresponding bis-urea. mdpi.com
The synthesis of unsymmetrical bis-ureas or more complex multi-urea architectures requires more controlled, stepwise approaches. One could first synthesize a mono-protected diamine, react it with one type of isocyanate, deprotect, and then react with a second, different isocyanate.
These bis-urea and multi-urea compounds can act as ligands for the formation of coordination polymers. For example, 1,3-dithis compound (B26232) has been used as a ligand to synthesize coordination polymers with copper(II), forming structures like poly[[μ-1,3-bisthis compound]bis(μ4-succinato)dicopper(II)] and poly[[μ-1,3-bisthis compound]bis(μ4-glutarato)dicopper(II)]. iucr.orgiucr.orgresearchgate.net In these structures, the bis-urea ligand bridges metal centers, creating extended networks.
The following table presents examples of bis-urea architectures based on this compound.
| Compound Name | Linker between Urea Groups | Synthetic Method |
| 1,1'-(Butane-1,4-diyl)bis(3-(pyridin-3-yl)urea) | Butane-1,4-diyl | Reaction of 1,4-diaminobutane with 3-pyridyl isocyanate. mdpi.com |
| 1,1'-(Hexane-1,6-diyl)bis(3-(pyridin-3-yl)urea) | Hexane-1,6-diyl | Reaction of hexamethylene diisocyanate with 3-aminopyridine. mdpi.com |
| Poly[[μ-1,3-bisthis compound]bis(μ4-succinato)dicopper(II)] | N/A (Coordination Polymer) | Self-assembly of Cu(NO₃)₂, succinic acid, and 1,3-dithis compound. iucr.orgresearchgate.net |
| Poly[[μ-1,3-bisthis compound]bis(μ4-glutarato)dicopper(II)] | N/A (Coordination Polymer) | Self-assembly of Cu(NO₃)₂, glutaric acid, and 1,3-dithis compound. iucr.org |
Mechanistic Investigations of Reaction Pathways in this compound Synthesis
Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.
A common method for forming the urea linkage is the reaction of an amine with an isocyanate. The generally accepted mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate, forming a tetrahedral intermediate. This intermediate then collapses to the urea product.
In cases where isocyanates are generated in situ, such as from the Curtius rearrangement of an acyl azide (B81097), the mechanism involves the thermal or photochemical decomposition of the azide to a nitrene, which then rearranges to the isocyanate. vulcanchem.com The subsequent reaction with the amine follows the pathway described above.
For syntheses utilizing phosgene or its equivalents like carbonyldiimidazole (CDI), the mechanism is a two-step process. First, the amine (e.g., 3-aminopyridine) reacts with CDI to form an activated carbamoyl (B1232498) intermediate. This intermediate is then attacked by a second amine, displacing the imidazole (B134444) group to form the urea. neicon.ru
Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the reaction pathways. For the synthesis of unsymmetrical ureas bearing 2-pyridyl units, a proposed mechanism involves the in situ pyridinolysis of phenyl chloroformate, followed by an inner molecular rearrangement to a phenyl carbamate hydrochloride. A concerted mechanism is suggested to be more favorable than a pathway involving zwitterionic or neutral ortho-pyridinyl isocyanate intermediates, especially for meta- and para-pyridinyl fragments. rsc.org
In organocatalyzed syntheses, such as the formation of ureas from propargylamines, primary amines, and CO2 using a guanidine (B92328) catalyst, the proposed mechanism involves the formation of a carbamate intermediate from the more reactive propargylamine, CO2, and the catalyst. This intermediate dehydrates in situ to an isocyanate, which then reacts with the primary amine to form the acyclic urea, followed by a rapid cyclization step. unipr.it
The Tiemann rearrangement offers another pathway to N-monosubstituted ureas from nitriles. This involves the rearrangement of an amidoxime (B1450833) in the presence of a sulfonyl chloride to form an N-substituted cyanamide, which is then hydrolyzed to the urea. researchgate.net
Understanding these mechanistic details allows for the rational design of synthetic routes and the selection of appropriate reagents and conditions to achieve the desired this compound derivatives with high efficiency and selectivity.
Advanced Spectroscopic and Structural Characterization Methods in Pyridin 3 Yl Urea Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) is crucial for identifying the number and environment of hydrogen atoms in a molecule. In the context of (Pyridin-3-yl)urea derivatives, ¹H NMR spectra reveal characteristic signals for the protons on the pyridine (B92270) ring, the urea (B33335) (-NH-CO-NH-) group, and any substituents.
For 1,3-dithis compound (B26232), the ¹H NMR spectrum in DMSO-d6 shows distinct signals corresponding to the pyridine and urea protons. The urea protons typically appear as a singlet around 9.00 ppm. The pyridine protons exhibit characteristic multiplets: a signal at approximately 8.20 ppm (doublet, J = 4.3 Hz), a doublet of multiplets around 7.95 ppm (J = 8.2 Hz), and a doublet of doublets near 7.35 ppm (J = 8.4, 4.8 Hz). uva.nl
The chemical shifts of the urea protons are sensitive to their chemical environment and can be influenced by factors such as solvent and the presence of hydrogen bonding. mdpi.com For instance, in some substituted this compound compounds, the NH protons of the urea group can appear at different chemical shifts, providing insights into the molecular conformation. neicon.ru
Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives.
| Compound | Urea Protons (NH) | Pyridine Protons | Other Protons | Solvent |
|---|---|---|---|---|
| 1,3-Dithis compound | 9.00 (s, 2H) | 8.20 (d, 2H), 7.95 (dm, 2H), 7.35 (dd, 2H) | DMSO-d6 | |
| 1-(Naphthalen-1-yl)-3-(pyridin-3-yl)urea | Not specified | Not specified | Not specified | Not specified |
| 1-(2-Fluorophenyl)-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-(pyridin-3-yl)phenyl)urea | 8.91 (s, 1H), 9.36 (s, 1H) | 8.54 (d, 1H), 8.52 (s, 1H), 8.10-8.13 (m, 2H), 7.43-7.45 (m, 2H) | 2.73-2.75 (m, 6H), 2.95 (s, 4H), 4.26 (t, 2H), 7.15-7.17 (m, 4H) | DMSO-d6 |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For 1,3-dithis compound, the ¹³C NMR spectrum in DMSO-d6 shows a characteristic peak for the urea carbonyl carbon. The chemical shifts of the pyridine carbons also provide valuable structural information. uva.nl The analysis of ¹³C NMR spectra is instrumental in confirming the successful synthesis of this compound derivatives and in identifying the positions of various substituents on the aromatic rings. mdpi.comrsc.org
Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives.
| Compound | Carbonyl Carbon (C=O) | Pyridine Carbons | Other Aromatic/Aliphatic Carbons | Solvent |
|---|---|---|---|---|
| 1,3-Dithis compound | Not specified | Not specified | Not specified | DMSO-d6 |
| 1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea | 152.75 | 148.53, 147.69, 135.29, 134.44, 124.28 | 55.62, 56.52, 60.63, 97.26, 114.56, 115.98, 120.25, 120.37, 122.61, 131.05, 131.63, 133.04, 134.07, 146.17, 152.89, 154.15, 155.02 | DMSO-d6 |
For halogenated analogs of this compound, particularly those containing fluorine, ¹⁹F NMR spectroscopy is a powerful analytical tool. rsc.org Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, this technique allows for the precise characterization of fluorinated compounds. rsc.orgnih.gov For example, in the study of N-(fluorophenyl)-N'-(3-nitrophenyl)ureas, ¹⁹F NMR was used to assign the signals of the fluorine atoms and to study the electronic effects of substituents. nih.gov The chemical shifts of fluorine atoms can provide insights into the electronic environment within the molecule and can be correlated with substituent parameters. nih.gov In one study, the ¹⁹F NMR spectra of certain fluorinated ureas showed signals around -131 ppm. neicon.ru
Carbon (¹³C) NMR Investigations
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound and its derivatives. libretexts.org In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. polyu.edu.hk This method typically produces protonated molecules [M+H]⁺, which allows for the direct determination of the molecular weight. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. nih.gov For instance, a common fragmentation pathway for N,N'-substituted ureas involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov
High-Resolution Electrospray Ionization Time-of-Flight (HRESI-TOF) Mass Spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm). rsc.orgresearchgate.net This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. HRESI-TOF has been utilized to confirm the molecular formula of various this compound derivatives. tandfonline.com For example, in the analysis of imidacloprid-urea, a related compound, HRESI-TOF MS was used to obtain high-resolution mass data, confirming the elemental composition. The high resolving power of TOF analyzers is particularly beneficial for distinguishing between molecules with very similar masses. uzh.chmdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within this compound and analyzing their vibrational modes. The IR spectrum of urea itself is well-documented, with characteristic bands that are also present in its derivatives. pw.edu.pl Key vibrational modes include N-H stretching, C=O (Amide I) stretching, and N-H bending vibrations. pw.edu.pl
In this compound compounds, the presence of the pyridine ring introduces additional vibrational modes. The region between 1600-1500 cm⁻¹ is typically associated with the C=C and C=N stretching vibrations of the pyridine ring, confirming the integrity of the heterocyclic structure. researchgate.net The N-H stretching vibrations of the urea moiety are observed in the 3500-3000 cm⁻¹ region. researchgate.net
The precise frequencies of these vibrations can be influenced by intermolecular interactions, particularly hydrogen bonding. For instance, the involvement of the urea C=O group and N-H groups in hydrogen bonding can lead to shifts in their respective stretching frequencies. A major challenge in the IR spectroscopy of aqueous or hydrated samples is the strong absorption of water in the mid-IR range, which can obscure important biochemical information, especially around the Amide I (~1650 cm⁻¹) and lipid (3000–3500 cm⁻¹) absorption regions. nih.gov
Table 1: Characteristic IR Absorption Bands for Urea and Pyridine Moieties
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Urea (N-H) | Stretching | 3500-3000 | researchgate.net |
| Urea (C=O) | Amide I Stretching | ~1650 | nih.gov |
| Urea (N-H) | Bending | ~1600 | pw.edu.pl |
This table provides a generalized range for the vibrational frequencies, which can vary based on the specific molecular environment and intermolecular interactions.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the precise determination of the three-dimensional atomic arrangement of this compound and its derivatives in the solid state.
In coordination polymers, such as those involving zinc, this compound can act as a bridging ligand. Crystallographic analysis of one such zinc-based coordination polymer showed an orthorhombic crystal system with the space group Pbcm. The unit cell parameters were determined to be a = 12.0755(11) Å, b = 17.7239(16) Å, and c = 17.4919(16) Å. The structure of a copper(II) coordination polymer with 1,3-bisthis compound and succinate (B1194679) ligands was also characterized, revealing a monoclinic crystal system with the space group P2₁/c. researchgate.net
Table 2: Crystallographic Data for a this compound Containing Coordination Polymer
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | |
| Space Group | Pbcm | |
| a (Å) | 12.0755(11) | |
| b (Å) | 17.7239(16) | |
| c (Å) | 17.4919(16) |
This compound and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple donor atoms (nitrogen atoms of the pyridine ring and oxygen atom of the urea group). researchgate.net In a copper(II) coordination polymer, the 1,3-bisthis compound (3-dpu) ligand coordinates to the copper centers through the pyridyl nitrogen atoms. nih.goviucr.orgiucr.org The copper atoms in this structure exhibit a square-pyramidal coordination environment, with the apical positions occupied by the pyridyl nitrogen donors. nih.goviucr.orgiucr.org
In another example, a zinc coordination polymer features two distinct zinc centers. iucr.orgnih.gov One zinc atom has a pseudo-tetrahedral coordination environment with a pyridyl-N donor and three oxygen atoms from the isophthalate (B1238265) ligands. iucr.orgnih.gov The other zinc atom is five-coordinate, with a geometry intermediate between square-pyramidal and trigonal-bipyramidal, coordinated to a pyridyl-N, three oxygen atoms, and a water molecule. iucr.orgnih.gov The urea moiety itself can also participate in coordination, as seen in palladium(II) cages where the urea N-H groups act as binding sites for anions. acs.org
Hydrogen bonding plays a crucial role in the supramolecular assembly of this compound compounds. Unlike many diaryl ureas which form a characteristic one-dimensional N-H···O urea tape motif, pyridyl ureas often exhibit different hydrogen bonding patterns. acs.org This is attributed to the electron-withdrawing nature of the pyridine ring, which can weaken the C=O as a hydrogen bond acceptor. acs.org
Analysis of Coordination Environments and Ligand Binding Modes
Advanced Spectroscopic Methods for Specific Research Problems
For more specialized investigations, particularly those involving magnetic properties, advanced spectroscopic techniques are employed.
Far-infrared (FIR) spectroscopy, which covers the low-energy region of the electromagnetic spectrum (ca. 400–10 cm⁻¹), is used to study intermolecular vibrations and low-frequency intramolecular modes, such as those associated with metal-ligand bonds in coordination complexes. acs.orgrsc.org
Frequency-Domain Fourier-Transform Terahertz Electron Paramagnetic Resonance (FD-FT THz-EPR) is a powerful technique for studying the magnetic properties of materials with unpaired electrons, such as high-spin transition metal and rare earth ions. d-nb.infohelmholtz-berlin.de This method allows for the direct measurement of spin transition energies, including zero-field splittings and exchange interactions, which are often in the THz frequency range. d-nb.infohelmholtz-berlin.detu-dortmund.de By applying a magnetic field, FD-FT THz-EPR can provide detailed information about the electronic structure and magnetic anisotropy of paramagnetic centers. d-nb.infohelmholtz-berlin.de While there are no specific search results detailing the application of FD-FT THz-EPR to this compound itself, this technique is highly relevant for characterizing the magnetic properties of coordination complexes derived from this compound ligands and paramagnetic metal ions.
Fluorescence Spectroscopy and Bio-imaging Techniques for Mechanistic Insights
Fluorescence spectroscopy and associated bio-imaging techniques have emerged as powerful tools for elucidating the mechanisms of action of bioactive molecules. In the context of this compound derivatives, these methods provide a visual and quantitative means to understand how these compounds interact with biological systems at the cellular and tissue levels. A notable application is in the investigation of the molluscicidal activity of 1-(4-chlorophenyl)-3-(pyridin-3-yl)urea, also known as PBQ. ipd.org.cn
Research into the snail-killing mechanism of PBQ has utilized optical visualization methods to gain new insights. ipd.org.cn Scientists employed a novel viscosity-sensitive fluorescent probe, NCV, to study the effects of PBQ on the golden apple snail, Pomacea canaliculata. ipd.org.cn The fundamental principle of this approach is that changes in the cellular environment, such as viscosity, can alter the fluorescence emission of the probe, thereby signaling a physiological or pathological event. The probe NCV was designed to exhibit a significant enhancement in fluorescence intensity in more viscous environments. ipd.org.cn
In the study, after treating the snails with varying concentrations of PBQ over different time periods, their organs were sectioned and prepared for fluorescence imaging. ipd.org.cn The results demonstrated a significant increase in fluorescence in the snail's liver and stomach when exposed to PBQ, particularly at a concentration of 0.75 mg/L for 72 hours. ipd.org.cn This enhanced fluorescence directly correlated with an increase in the viscosity of these organs. ipd.org.cn In contrast, the foot plantar of the snail showed no significant change in fluorescence intensity, suggesting that the liver and stomach are the primary target organs for PBQ's toxic action. ipd.org.cn
These bio-imaging findings were further corroborated by traditional histological methods, such as Hematoxylin and Eosin (HE) staining, which confirmed that the increased viscosity was associated with PBQ-induced liver damage. ipd.org.cn This use of fluorescence bio-imaging provided a rapid and dynamic optical method to visualize the subcellular impact of a this compound derivative, linking the compound's presence to a specific biophysical change (increased viscosity) and a pathological outcome (organ damage). ipd.org.cn
The table below summarizes the key findings from this mechanistic study.
| Compound | Technique | Fluorescent Probe | Biological System | Key Observation | Mechanistic Insight |
| 1-(4-chlorophenyl)-3-(pyridin-3-yl)urea (PBQ) | Fluorescence Bio-imaging | NCV (Viscosity-sensitive probe) | Pomacea canaliculata (golden apple snail) tissues (liver, stomach, foot plantar) | Significant fluorescence increase observed in the liver and stomach upon exposure to PBQ (0.75 mg/L for 72h). ipd.org.cn | PBQ acts on the liver and stomach, causing an increase in intracellular viscosity which leads to organ damage and toxicity. ipd.org.cn |
Theoretical and Computational Chemistry Approaches in Pyridin 3 Yl Urea Studies
Molecular Modeling and Simulation Methodologies
Molecular modeling and simulation serve as foundational tools for exploring the dynamic nature of (Pyridin-3-yl)urea. These methods allow for the prediction of conformational landscapes and the potential for biological activity through structure-based relationships.
In the case of pyridinyl ureas, the orientation of the pyridine (B92270) ring relative to the urea (B33335) backbone is of significant interest. Intramolecular hydrogen bonding can play a crucial role in stabilizing specific conformations. For instance, in related 2-ureapyridine structures, an intramolecular hydrogen bond between the pyridine nitrogen and a urea N-H group can stabilize a cis amide conformation. acs.org This pre-organization can be vital for binding to biological targets, such as the hinge region of protein kinases. acs.org While this compound lacks the ortho-positioning that facilitates this specific intramolecular bond, the potential for various intermolecular hydrogen bonding arrays remains, influencing its crystal packing and solution-state aggregation. researchgate.net The stereochemical arrangement dictates the molecule's shape and the accessibility of its hydrogen bond donors and acceptors, which in turn influences its interaction with other molecules.
Table 1: Conformational Preferences in Acyclic Urea Derivatives This table illustrates the general conformational preferences observed in urea-containing structures, which provides a basis for analyzing this compound.
| Conformation Type | Typical Dihedral Angles (ω) | Stability Factors | Typical Context |
|---|---|---|---|
| trans,trans | ω₁ ≈ 180°, ω₂ ≈ 180° | Steric hindrance is minimized; energetically favored. | Unsubstituted or symmetrically substituted N,N'-ureas. nih.gov |
| trans,cis | ω₁ ≈ 180°, ω₂ ≈ 0° | Higher in energy; can be stabilized by specific interactions. | May occur with bulky N-substituents or in constrained systems. |
| cis,cis | ω₁ ≈ 0°, ω₂ ≈ 0° | Generally unfavorable due to steric clash. | Observed when N-methylation is introduced. nih.gov |
| Stabilized cis | One amide bond is cis (ω ≈ 0°) | Intramolecular hydrogen bonding. | Acyclic linkers in kinase inhibitors, e.g., 2-ureapyrazine. acs.org |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For urea derivatives, QSAR studies have been instrumental in designing new potential therapeutic agents. tandfonline.com These models are built by calculating a set of numerical descriptors for each molecule and using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to find a correlation with measured activity. tandfonline.comnih.gov
In studies of diaryl urea derivatives, descriptors representing molecular size, degree of branching, aromaticity, and polarizability have been shown to affect their inhibitory activity. nih.gov For pyridinyl-urea type structures, thermodynamic descriptors have also been found to correlate with biological activity. ijpsonline.com A QSAR model can guide the synthesis of new derivatives by predicting which structural modifications are likely to enhance activity. The statistical quality of a QSAR model is assessed using parameters like the coefficient of determination (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). researchgate.netijpsonline.com
Table 2: Example of Statistical Results from a 2D-QSAR Model for Bioactive Urea Conjugates This table presents typical validation metrics for a QSAR model, demonstrating its statistical significance and predictive power.
| Statistical Parameter | Value | Description |
|---|---|---|
| r² (Correlation Coefficient) | 0.8940 | Represents the fraction of variance in the observed activity that is explained by the model. ijpsonline.com |
| q² (Cross-validated r²) | 0.8197 | Measures the internal predictive ability of the model, determined by leave-one-out cross-validation. ijpsonline.com |
| pred_r² (Predictive r² for test set) | 0.6675 | Measures the model's ability to predict the activity of an external set of compounds not used in model generation. ijpsonline.com |
| F-test | 50.6234 | Indicates the statistical significance of the regression model. ijpsonline.com |
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). mdpi.comphyschemres.org This technique is crucial for predicting the binding mode and affinity of potential drug candidates. mdpi.com For pyridinyl urea compounds, docking studies have been used to elucidate binding mechanisms with various protein targets, including kinases like Apoptosis Signal-regulating Kinase 1 (ASK1) and VEGFR2. mdpi.comnih.gov
The process involves placing the ligand in the active site of the protein and evaluating different poses based on a scoring function, which estimates the binding free energy. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies of 1-(4-(benzamido)phenyl)-3-(pyridin-3-yl)urea have been performed to understand its interactions within an enzyme's active site. rsc.org The urea moiety is an effective hydrogen bond donor and acceptor, often forming critical interactions with the protein backbone, a feature frequently observed in kinase inhibitors. rsc.org
Table 3: Representative Molecular Docking Results for a Pyridin-2-yl Urea Inhibitor against ASK1 Kinase This table shows how docking results are typically presented, including binding affinity and key molecular interactions.
| Compound | Target Protein | Predicted Binding Affinity (IC₅₀) | Key Interacting Residues (Hypothetical Example) |
|---|---|---|---|
| Compound 2 (pyridin-2-yl urea derivative) | ASK1 Kinase | 1.55 ± 0.27 nM nih.gov | VAL-755 (H-bond with urea NH), GLU-756 (H-bond with urea C=O), LEU-820 (hydrophobic contact) |
| Selonsertib (Reference inhibitor) | ASK1 Kinase | Comparable to Compound 2 nih.gov | Known binding mode interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantum Chemical Calculations
Quantum chemical calculations offer a more fundamental level of insight, probing the electronic structure, stability, and reactivity of this compound from first principles.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. google.com For compounds related to this compound, DFT is employed to perform geometry optimizations, yielding accurate molecular structures that show good agreement with experimental X-ray diffraction (XRD) data. chemmethod.com The B3LYP functional combined with basis sets like 6-311++G(d,p) is a common choice for such calculations. chemmethod.com
DFT calculations provide valuable information on:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and potential for electronic transitions. chemmethod.comresearchgate.net
Natural Bond Orbital (NBO) Analysis: This analysis investigates charge delocalization and intramolecular interactions, such as hyperconjugation, providing insight into the stability arising from electron density sharing. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites for intermolecular interactions. chemmethod.commdpi.com
Table 4: Selected DFT-Calculated Electronic Properties for a Pyridine Derivative This table provides examples of electronic parameters that can be calculated using DFT to characterize a molecule like this compound.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV (Example) | Energy of the outermost electron orbital; relates to electron-donating ability. chemmethod.com |
| LUMO Energy | -1.2 eV (Example) | Energy of the lowest empty orbital; relates to electron-accepting ability. chemmethod.com |
| HOMO-LUMO Gap (ΔE) | 5.3 eV (Example) | Indicates chemical reactivity and stability; a larger gap implies higher stability. chemmethod.commdpi.com |
| Dipole Moment | 4.5 Debye (Example) | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
For systems with complex electronic structures, such as transition metal complexes featuring this compound as a ligand, standard DFT can be insufficient. In these cases, high-level ab initio multireference methods are required. The Complete Active Space Self-Consistent Field (CASSCF) method, often followed by second-order perturbation theory (CASPT2), is essential for correctly describing systems with near-degenerate orbitals, such as those found in many metal complexes and excited states. diva-portal.orgnih.gov
When studying magnetic properties, spin-orbit coupling (SOC) effects must be included. The RASSI-SO (Restricted Active Space State Interaction with Spin-Orbit coupling) method calculates the interaction between different electronic states, which is critical for determining the magnetic anisotropy of a molecule. ungur.orgdiva-portal.org These calculations can accurately predict parameters that are measured in experiments like Electron Paramagnetic Resonance (EPR) spectroscopy, such as the g-tensor and zero-field splitting (ZFS) parameters, which describe the behavior of the molecule in a magnetic field. nih.govacs.org This approach is vital for understanding and designing molecular magnets where pyridinyl-type ligands can mediate magnetic exchange interactions. acs.org
Table 5: Example of Ab Initio Calculated Magnetic Properties for a Co(II) Complex This table illustrates the type of data obtained from advanced ab initio calculations on a metal complex, which could hypothetically involve a pyridinyl-urea ligand.
| Property | Calculated Value | Experimental Correlation |
|---|---|---|
| **Ground State g-tensor (gₓ, gᵧ, g₂) ** | gₓ=2.5, gᵧ=3.5, g₂=6.9 (Example from a Co(II) complex) acs.org | These values describe the anisotropy of the magnetic moment and can be compared with EPR spectroscopy data. |
| Zero-Field Splitting (D) | +10 cm⁻¹ (Example) | Describes the energy splitting of spin states in the absence of an external magnetic field. |
| Exchange Coupling Constant (J) | -5 cm⁻¹ (Example) | Characterizes the nature (ferromagnetic or antiferromagnetic) and strength of magnetic interaction between metal centers. acs.org |
Electrostatic Surface Potential (ESP) Analysis
Electrostatic Surface Potential (ESP) analysis is a computational method used to visualize the charge distribution on the surface of a molecule. acs.orgschrodinger.com It provides a map of the electrostatic potential, which is crucial for understanding and predicting intermolecular interactions, particularly hydrogen bonding. acs.orgiucr.org The ESP map displays electron-rich regions (negative potential, typically colored red or orange) that are prone to electrophilic attack and electron-poor regions (positive potential, typically colored blue) that are susceptible to nucleophilic attack. acs.org
In the context of pyridin-3-yl ureas, ESP analysis offers critical insights into their hydrogen bonding patterns. For the related compound N,N'-bis(3-pyridyl)urea, ESP charge calculations using Density Functional Theory (DFT-B3LYP/6-31G*) have been employed to understand its crystal packing. researchgate.net These studies revealed that intramolecular C-H···O interactions involving the urea oxygen atom sufficiently reduce its electron density. researchgate.net This weakening of the urea carbonyl group as a hydrogen bond acceptor makes other electronegative atoms, such as the pyridyl nitrogen, more viable hydrogen-bond acceptors for the strong N-H donors. researchgate.net This computational finding explains why some dipyridyl ureas deviate from the typical one-dimensional N-H···O hydrogen-bonded "tape" motif commonly observed in other diaryl ureas. researchgate.net The ESP analysis thus clarifies the preferential formation of N-H···N(pyridyl) hydrogen bonds, which directs the crystal packing in these structures. researchgate.net
The ESP is mapped onto an isodensity surface, and the analysis can reveal how substitutions on the pyridine or phenyl rings alter the charge distribution, thereby influencing the molecule's interaction with biological targets or other molecules in a crystal lattice. iucr.org
Prediction of Physicochemical Descriptors and Molecular Interactions
Computational methods are widely used to predict key physicochemical descriptors for this compound derivatives, which are essential for assessing their potential as drug candidates. These descriptors include Topological Polar Surface Area (TPSA) and lipophilicity coefficients (e.g., LogP).
Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (usually oxygen and nitrogen) and their attached hydrogens. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability.
Lipophilicity , commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). It is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).
Below are predicted physicochemical descriptors for several this compound derivatives:
Table 1: Predicted Physicochemical Descriptors for this compound Derivatives To view the data, click on the headers to sort or use the search bar to filter.
| Compound Name | TPSA (Ų) | Lipophilicity (LogP) | Source |
|---|---|---|---|
| 1,3-Dithis compound (B26232) | 66.9 | 0.7 (XLogP3) | nih.gov |
| 3-Phenyl-1-(pyridin-3-yl)urea | 54.0 | Not Available | chem960.com |
| 1-Benzoyl-3-[(pyridin-3-yl)methyl]urea (B2656628) | 87.7 | ~2.1 | vulcanchem.com |
| 1-(4-Methylphenyl)-3-(pyridin-3-ylmethyl)urea (B5891332) | Not Available | ~2.1 | vulcanchem.com |
These computational predictions are vital in the early stages of drug design. For instance, the TPSA value of 66.9 Ų for 1,3-dithis compound suggests good potential for oral bioavailability. nih.gov The moderate lipophilicity (~2.1) estimated for derivatives like 1-benzoyl-3-[(pyridin-3-yl)methyl]urea and 1-(4-methylphenyl)-3-(pyridin-3-ylmethyl)urea indicates a balance between aqueous solubility and membrane permeability. vulcanchem.comvulcanchem.com
Computational Design and Optimization Strategies for Novel this compound Derivatives
Computational chemistry provides powerful strategies for the rational design and optimization of new this compound derivatives with enhanced biological activity and favorable pharmacokinetic profiles. nih.gov These strategies often involve a multi-step process that leverages molecular modeling techniques.
A common approach is structure-based drug design , which begins with the three-dimensional structure of a biological target, such as an enzyme or receptor. nih.gov Molecular docking simulations are then used to predict how different this compound derivatives bind to the active site of the target. nih.govmdpi.com This allows researchers to visualize and analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) and to prioritize compounds for synthesis and testing. nih.gov For example, in the design of novel kinase inhibitors, pyridin-2-yl urea derivatives were first assessed via molecular docking to predict their binding modes, followed by more accurate absolute binding free energy calculations to estimate their binding affinities. mdpi.com
Hybridization strategies are also employed, where the this compound scaffold is combined with other pharmacophoric fragments known to have desirable properties. mdpi.com This rational design approach was used to create hybrid molecules combining urea and pyridine to develop novel anticancer agents. mdpi.com A stepwise optimization process, guided by computational insights, can lead to compounds with significantly increased potency. mdpi.com
Another key aspect of computational optimization is the prediction of "druglikeness." This involves calculating various physicochemical properties and comparing them against established filters, such as:
Lipinski's Rule of Five : Evaluates molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. japsonline.com
Veber's Rules : Focuses on the number of rotatable bonds and the TPSA as key indicators of oral bioavailability. japsonline.com
Egan's Filter : Uses lipophilicity (WLOGP) and TPSA to predict absorption. japsonline.com
Muegge's Filter : Defines ranges for multiple parameters including molecular weight, XLOGP3, TPSA, and topological features. japsonline.com
By computationally screening virtual libraries of this compound derivatives against these filters, researchers can eliminate compounds with predicted poor ADME properties early in the design phase, saving time and resources. japsonline.com This integrated computational workflow, from initial design and docking to ADME prediction, provides a practical and efficient pathway for the discovery of optimized this compound-based therapeutic agents. mdpi.com
Supramolecular Chemistry and Coordination Polymer Research Involving Pyridin 3 Yl Urea
Design and Synthesis of Metal-Organic Coordination Polymers and Cages
The rational design of coordination polymers and cages hinges on the selection of appropriate organic ligands and metal ions. The structural information encoded within the ligand, such as the directionality of its binding sites and its conformational flexibility, dictates the architecture of the final self-assembled product.
Utilization of (Pyridin-3-yl)urea as a Ligand in Coordination Architectures
This compound derivatives are notable for their role in coordination chemistry, serving as fundamental building blocks for creating coordination complexes and metal-organic frameworks (MOFs). The defining characteristic of these ligands is the dual functionality provided by the pyridyl and urea (B33335) moieties. The nitrogen atom of the pyridin-3-yl group acts as a Lewis base, readily coordinating to transition metal ions. Simultaneously, the urea group provides robust N-H donors and a C=O acceptor, capable of forming strong and directional hydrogen bonds. This dual nature makes it a powerful tool in crystal engineering, enabling the formation of extended networks. The planar geometry of many this compound derivatives further makes them versatile ligands for linking metal ions into predictable and stable superstructures.
Role of Bisthis compound Ligands in the Assembly of Coordination Polymers
Bisthis compound ligands, particularly 1,3-dithis compound (B26232) (also abbreviated as 3-dpu), are especially effective in constructing coordination polymers. nih.goviucr.org These symmetric ligands can bridge two metal centers, facilitating the formation of one-, two-, or three-dimensional networks. The final topology of the resulting polymer is highly dependent on several factors, including the coordination geometry of the metal ion, the presence of co-ligands, and the reaction conditions.
For instance, the reaction of 1,3-dithis compound with copper(II) salts in the presence of dicarboxylate co-ligands like succinate (B1194679) or glutarate leads to the formation of intricate coordination polymers. nih.goviucr.org In one such case, a copper(II) coordination polymer with succinate and 1,3-bisthis compound ligands resulted in a one-dimensional ribbon-like structure. nih.gov Similarly, when glutarate was used as a co-ligand, a tri-periodic coordination polymer network was formed. iucr.orgnih.gov The flexibility of the aliphatic backbone in other bis(pyridyl)urea ligands, such as those with ethylene, propylene, or butylene spacers, also allows for the generation of diverse architectures, including zigzag chains and more complex self-assembled frameworks. researchgate.net
| Ligand | Metal Ion | Co-Ligand | Resulting Structure | Reference |
|---|---|---|---|---|
| 1,3-dithis compound (3-dpu) | Copper(II) | Succinate | 1D ribbon-like coordination polymer | nih.gov |
| 1,3-dithis compound (3-dpu) | Copper(II) | Glutarate | Tri-periodic coordination polymer network | iucr.orgnih.gov |
| N,N′-bis-(3-pyridyl)ethylene-bis-urea | Copper(II) | Sulfate | Coordination polymer [{Cu(H₂O)₂(SO₄)(L)₁.₅}·9.5H₂O]∞ | researchgate.net |
| N,N′-bis-(3-pyridyl)propylene-bis-urea | Copper(II) | Sulfate | Coordination polymer [{Cu(H₂O)₃(SO₄)(L)}·(H₂O)(EtOH)]∞ | researchgate.net |
| N,N′-ethane-1,2-diylbis(3-pyridin-4-ylurea) | Cobalt(II) | Sulfate | 1D ladder structure | rsc.org |
Complexation with Transition Metal Ions (e.g., Copper(II), Cobalt(II), Palladium(II), Zinc(II))
The coordination chemistry of this compound ligands has been explored with a variety of transition metals, each yielding unique structural outcomes based on the metal's preferred coordination number and geometry.
Copper(II): Copper(II) ions, typically exhibiting square-pyramidal or octahedral geometries, have been extensively used with bisthis compound ligands. In combination with carboxylate co-ligands, Cu(II) often forms dinuclear paddlewheel clusters, {Cu₂(OCO)₄}, which then act as secondary building units. nih.goviucr.org These paddlewheels are subsequently linked by the bisthis compound ligands, with the pyridyl nitrogen atoms occupying the apical positions of the Cu(II) coordination sphere, to form extended chains, ribbons, or layers. nih.goviucr.org
Cobalt(II): Research on cobalt(II) complexes has revealed the formation of diverse structures. For example, the assembly of a flexible bis(pyridylurea) ligand with CoSO₄ resulted in a 1D ladder-like structure. rsc.org Other studies involving different bis(pyridyl)-bis(amide) ligands with cobalt(II) have produced 2D polymeric layers and 1D ribbon chains, demonstrating the structural tunability offered by the ligand design. researchgate.net
Palladium(II): Palladium(II) ions, with a strong preference for square-planar coordination, have been utilized to create discrete, self-assembled cages. The reaction of cis-protected palladium(II) components with N,N'-bis(m-pyridyl)urea has been shown to produce binuclear coordination cages with a [Pd₂(N–N)₂(L)₂]⁴⁺ formulation. researchgate.net Furthermore, complexation of Pd(II) nitrate (B79036) with regioisomeric bis(3-pyridyl)urea ligands featuring different phenylene spacers resulted in the formation of distinct Pd₂L₄ cages. acs.orgnih.gov
Zinc(II): Zinc(II) coordination polymers have also been synthesized using pyridylurea-based ligands. While much of the research focuses on the 4-pyridyl isomer, the principles extend to 3-pyridyl systems. iucr.orgresearcher.life For instance, hydrothermal synthesis using Zn(II) salts, a dicarboxylate, and 1,3-di(pyridin-4-yl)urea (a positional isomer of the title compound) yielded a one-dimensional double-strand coordination polymer. nih.gov The flexible coordination geometry of Zn(II) (typically tetrahedral or octahedral) allows for the formation of varied and complex network topologies.
| Metal Ion | Ligand Type | Observed Architectures | Reference |
|---|---|---|---|
| Copper(II) | Bisthis compound | 1D Ribbons, 2D Layers, 3D Networks, Paddlewheel Dimers | nih.goviucr.orgresearchgate.net |
| Cobalt(II) | Bis(pyridylurea) / Bis(pyridylamide) | 1D Ladder Structures, 2D Polymeric Layers | rsc.orgresearchgate.net |
| Palladium(II) | Bisthis compound | Binuclear Cages (Pd₂L₂), Isomeric Cages (Pd₂L₄) | researchgate.netacs.orgnih.gov |
| Zinc(II) | Di(pyridin-4-yl)urea | 1D Double-Strands, 3D Networks | iucr.orgnih.gov |
Investigation of Supramolecular Interactions in this compound Assemblies
Intermolecular Hydrogen Bonding Networks and Their Influence on Crystal Packing
The urea functional group is a cornerstone of supramolecular chemistry due to its ability to form robust and directional hydrogen bonds. In many diaryl urea crystal structures, a common motif is the "urea tape," an α-network of bifurcated N-H···O hydrogen bonds. acs.org However, in N,N'-bis(3-pyridyl)urea and its derivatives, this typical pattern is often disrupted. acs.orgresearchgate.net
Ligand Isomerism and its Impact on Coordination Structure and Topology
The precise placement of coordinating groups within a ligand, known as ligand isomerism, can have a dramatic effect on the final structure of a coordination assembly. Even subtle changes in the geometry of a ligand can lead to vastly different coordination polymers or cages. nih.govresearchgate.net
Self-Assembly Mechanisms and Control over Supramolecular Architecture
The self-assembly of this compound derivatives is primarily governed by a combination of hydrogen bonding and metal-ligand coordination. The urea group's N-H donors and C=O acceptor readily form robust, directional hydrogen bonds, often leading to the formation of one-dimensional tapes or chains. researchgate.net The pyridyl nitrogen introduces an additional coordination site, enabling the linkage of these hydrogen-bonded motifs into higher-dimensional structures through interaction with metal ions.
Control over the final supramolecular architecture can be achieved by systematically varying several factors:
Anions and Solvents: The choice of counter-anion and solvent can play a crucial templating role, influencing the coordination geometry of the metal center and dictating the packing of the supramolecular assemblies. researchgate.netdur.ac.uk
Metal Ion Coordination Geometry: The preferred coordination geometry of the metal ion (e.g., square planar, octahedral) directs the spatial arrangement of the ligands, leading to predictable structural outcomes. nih.govnih.gov
Ligand Flexibility: The flexibility of the spacer group in bis(pyridylurea) ligands can impact the final structure. For example, in copper(II) coordination polymers, conformationally flexible glutarate ligands, in conjunction with dipyridyl-type co-ligands, have been shown to generate diverse topologies. nih.gov
A notable example of controlled self-assembly is the formation of a ribbon-like coordination polymer, [Cu2(succinate)2(1,3-bisthis compound)]n. nih.goviucr.org In this structure, copper(II) ions, succinate ligands, and 1,3-bisthis compound (3-dpu) self-assemble to form one-dimensional ribbons. nih.goviucr.org The copper atoms exhibit a square-pyramidal coordination environment, and the ribbons are further organized into a three-dimensional crystal structure through N-H···O hydrogen bonds. nih.goviucr.org
Functional Applications in Host-Guest Chemistry and Material Science
The unique structural features of this compound-based supramolecular assemblies give rise to a variety of functional applications.
Encapsulation Properties of Metal-Organic Capsules
Metal-organic capsules constructed from this compound derivatives can encapsulate guest molecules within their defined cavities. acs.orgnih.gov The interior of these capsules can be tailored to selectively bind specific guests based on size, shape, and chemical complementarity.
For example, palladium(II)-based coordination cages with pyridyl-urea ligands have demonstrated the ability to encapsulate anions. acs.orgnih.gov The orientation of the urea N-H groups (endohedral or exohedral) within the cage can be controlled by the ligand's isomeric structure, which in turn affects the anion binding capabilities. acs.orgnih.gov One study showed that a cage with endohedrally directed urea hydrogens could bind nitrate ions within its cavity. acs.org
Furthermore, hydrophobic metal-organic capsules have been synthesized that are capable of encapsulating hydrophilic guests in organic solvents. rsc.org This demonstrates the potential for creating microenvironments with distinct properties from the bulk solution. The construction of high-order layered metal-organic capsules with multiple cavities has also been achieved, allowing for the encapsulation of multiple guest molecules, such as C60. nih.gov
Development of Supramolecular Gels and Soft Materials
This compound and its derivatives can act as low-molecular-weight gelators (LMWGs), forming supramolecular gels in various solvents. nih.govrsc.org The gelation process is driven by the self-assembly of the gelator molecules into a three-dimensional fibrous network through non-covalent interactions, primarily hydrogen bonding and π-π stacking. rsc.orgskemman.is
The gelation properties can be tuned by modifying the molecular structure of the gelator. For instance, oxidizing the pyridyl nitrogen to a pyridyl-N-oxide can enhance the gelation properties, leading to improved mechanical and thermal stability of the resulting gels. nih.gov The morphology of the gel fibers can range from rod-like to twisted tapes, as observed through scanning electron microscopy (SEM). skemman.isnih.gov These gels can also exhibit stimuli-responsive behavior, with their properties changing in response to external factors like the addition of metal ions. nih.gov
| Gelator System | Solvent | Key Interactions | Application/Property |
| Aryl-pyridyl ureas | Various organic solvents | Hydrogen bonding, π-π interactions | Antimicrobial properties rsc.org |
| Bis(pyridyl)urea N-oxides | Water/aqueous solutions | Enhanced hydrogen bonding | Improved thermal and mechanical stability nih.gov |
| Chiral bis(urea) compounds | Organic solvents | Hydrogen bonding, chiral recognition | Enhanced thermal and mechanical strength in mixed gels skemman.is |
Gas Adsorption Studies within Coordination Cages
The porous nature of coordination cages assembled from this compound-based ligands makes them promising materials for gas adsorption. acs.orgrsc.org The size and chemical nature of the cage's pores can be designed to selectively adsorb specific gases.
In a study of isomeric Pd2L4 cages, where L is a bisthis compound derivative, the cages demonstrated the ability to adsorb CO2. acs.orgnih.gov The CO2 adsorption capacity was found to be dependent on the specific isomer of the cage, highlighting the structure-function relationship in these materials. acs.orgnih.gov
| Coordination Cage | Guest Gas | Key Finding |
| [Pd2(L1)4] | CO2 | Exhibited CO2 adsorption. acs.orgnih.gov |
| [Pd2(L2)4] | CO2 | Showed better CO2 adsorption compared to other isomers. acs.orgnih.gov |
| [Pd2(L3)4] | CO2 | Adsorbed CO2. acs.orgnih.gov |
L1 = 1,1'-(1,2-phenylene)bis(3-(pyridin-3-yl)urea), L2 = 1,1'-(1,3-phenylene)bis(3-(pyridin-3-yl)urea), L3 = 1,1'-(1,4-phenylene)bis(3-(pyridin-3-yl)urea)
Magnetic Properties of this compound-based Coordination Polymers
Coordination polymers incorporating paramagnetic metal ions and this compound-based ligands can exhibit interesting magnetic properties. The magnetic behavior is highly dependent on the nature of the metal center and the structural arrangement of the metal ions within the polymer. researchgate.net
For example, a copper(II) coordination polymer with 1,3-bisthis compound and glutarate ligands forms a three-dimensional network. nih.gov The structure contains {Cu2(OCO)4} paddlewheel clusters, which are well-known motifs in magnetic materials. nih.gov The magnetic properties of such materials arise from the magnetic exchange interactions between the metal centers, which are mediated by the bridging ligands. The precise geometry and connectivity of the coordination polymer dictate the nature and strength of these interactions, leading to a range of magnetic phenomena.
Investigation of Biological Interactions and Mechanistic Insights of Pyridin 3 Yl Urea Derivatives
Biological Target Identification and Validation
The therapeutic effects of (Pyridin-3-yl)urea derivatives are rooted in their ability to interact with specific biological targets, thereby modulating cellular pathways involved in disease.
Enzyme Inhibition Studies
This compound derivatives have demonstrated inhibitory activity against several key enzymes implicated in various diseases.
Dihydrofolate Reductase (DHFR): Certain pyridine-containing compounds, such as pyrido[2,3-d]pyrimidines, have been identified as potent inhibitors of DHFR. sci-hub.senih.gov This enzyme is crucial for the synthesis of nucleic acids and amino acids, making it a key target in cancer and infectious diseases. nih.govekb.eg For instance, some 2,4-diamino-6-substituted-pyrido[2,3-d]pyrimidine derivatives have shown inhibitory activity against DHFR from various organisms, including Pneumocystis carinii and Toxoplasma gondii. sci-hub.se Structure-activity relationship (SAR) studies of hetero-bicyclic pyrido[2,3-d]pyrimidine (B1209978) analogues revealed that a trifluoro derivative was highly selective for Pneumocystis jirovecii DHFR over the mammalian form. sci-hub.se
Kinase Insert Domain-containing Receptor (KDR): Also known as VEGFR-2, KDR is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. researchgate.netwikipedia.org Several this compound derivatives have been developed as KDR inhibitors. nih.govnih.gov For example, a series of o-amino-arylurea derivatives were synthesized and evaluated for their KDR inhibitory activity, leading to the identification of a potent inhibitor, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea, with an IC50 value of 0.0689 µM. researchgate.netnih.gov The urea (B33335) moiety is an essential pharmacophoric feature in many KDR inhibitors, including the approved cancer drug Sorafenib. researchgate.net
Soluble Human Epoxide Hydrolase (sEH): This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. nih.govmdpi.com By inhibiting sEH, the levels of beneficial EETs are increased. nih.govplos.org 1,3-disubstituted ureas are potent inhibitors of sEH. researchgate.net The inclusion of a pyridine (B92270) ring in some urea-based inhibitors has been explored, although in some cases, it led to a reduction in potency. researchgate.net However, other reports in patent literature suggest that pyridine-containing ureas can be potent sEH inhibitors. researchgate.net
Interaction with Specific Receptors and Signaling Pathways
Beyond direct enzyme inhibition, this compound derivatives can modulate complex signaling cascades.
Toll-like Receptor 4 (TLR4) Pathway: TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory response. preprints.orgmdpi.com Dysregulation of the TLR4 pathway is implicated in various inflammatory diseases. nih.gov Some bioactive compounds can inhibit TLR4-mediated inflammation. nih.gov While direct interaction of simple this compound with TLR4 is not extensively documented in the provided results, the broader class of compounds that modulate this pathway is under investigation. For example, TAK-242 is a known TLR4 inhibitor. preprints.org The alternative NLRP3 inflammasome activation pathway involves TLR4. preprints.org
Modulation of Myosin Activity and Cardiac Sarcomere Function
A significant area of research for this compound derivatives is in the treatment of heart conditions by directly targeting the proteins responsible for muscle contraction.
Cardiac Myosin Inhibition: Certain substituted urea derivatives can selectively modulate the cardiac sarcomere, the fundamental contractile unit of heart muscle. google.comgoogle.com These compounds can act as cardiac myosin inhibitors, reducing the hypercontractility associated with conditions like hypertrophic cardiomyopathy (HCM). cytokinetics.com Aficamten (B8198243), a this compound derivative, is an investigational, selective, small-molecule cardiac myosin inhibitor. cytokinetics.com It binds directly to cardiac myosin at a distinct allosteric site, preventing it from entering a force-producing state. This leads to a reduction in the number of active actin-myosin cross-bridges during each cardiac cycle, thereby suppressing myocardial hypercontractility. nih.gov Mechanistically, aficamten inhibits myosin ATPase activity by shifting myosin heads to a slower ATPase state, without significantly altering the thick filament structure. biorxiv.org This results in decreased force and calcium sensitivity. biorxiv.org
Structure-Activity Relationship (SAR) Studies for Biological Function
The biological activity of this compound derivatives is highly dependent on their chemical structure. SAR studies are crucial for optimizing their potency and selectivity.
Elucidation of Critical Structural Motifs for Biological Potency
SAR studies have identified several key structural features that influence the biological activity of this compound derivatives.
Aryl Substituents: The nature and position of substituents on the aryl rings of urea derivatives play a critical role in their potency. For instance, in a series of KDR inhibitors, the presence of a trifluoromethyl group on the phenyl ring was found to be important for activity. researchgate.netnih.gov In another study on diaryl urea derivatives, electron-withdrawing groups like -CF₃ and -NO₂ on the phenyl ring increased their potency against solid tumors.
Urea Linkage: The urea moiety itself is a critical pharmacophore, capable of forming multiple hydrogen bonds with target proteins, which is essential for binding and biological activity. nih.gov
Heterocyclic Components: The pyridine ring is a key component, and its substitution pattern can significantly impact biological activity. nih.gov For example, in the development of KDR inhibitors, linking the this compound core to a quinoline (B57606) moiety resulted in a highly potent compound. researchgate.netnih.gov The use of other heterocyclic linkers, such as pyridin-2-ylmethoxy groups, has been shown to improve solubility and target engagement in kinase inhibitors.
Impact of Molecular Stereochemistry on Biological Activity
The three-dimensional arrangement of atoms in a molecule can have a profound effect on its biological function.
Chirality and Enantioselectivity: For this compound derivatives with chiral centers, the stereochemistry can be critical for biological activity. ontosight.ai Although specific examples for this compound are not detailed in the provided search results, the principle is well-established for other urea-based inhibitors. For instance, in a series of sEH inhibitors, a significant difference in inhibitory activity was observed between enantiomers, with the (S)-enantiomer of one compound being 40-fold more potent than its (R)-enantiomer. nih.gov The stereochemistry at the C3 position of a pyrrolidine (B122466) ring in structurally related urea compounds is also noted as being critical for biological activity. vulcanchem.com
Geometric Isomerism: The configuration around double bonds can also influence activity. For example, the 'E' stereochemistry around a carbon-nitrogen double bond in a 1-(1-Adamantyl)-3-[(E)-pyridin3-ylmethylideneamino]urea derivative is a defining structural feature. ontosight.ai
Data Tables
Table 1: this compound Derivatives and Their Biological Targets
| Compound Class/Example | Biological Target | Key Findings |
| Pyrido[2,3-d]pyrimidine derivatives | Dihydrofolate Reductase (DHFR) | Potent inhibitors with applications in anticancer and anti-parasitic therapies. sci-hub.senih.gov |
| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea | Kinase Insert Domain-containing Receptor (KDR/VEGFR-2) | Potent inhibitor with an IC50 of 0.0689 µM, highlighting the importance of the urea and substituted aryl motifs. researchgate.netnih.gov |
| 1,3-Disubstituted ureas | Soluble Human Epoxide Hydrolase (sEH) | Inhibition of sEH leads to increased levels of anti-inflammatory and vasodilatory EETs. researchgate.net |
| Aficamten | Cardiac Myosin | Selective inhibitor that reduces myocardial hypercontractility by binding to an allosteric site on cardiac myosin. cytokinetics.com |
Table 2: Structure-Activity Relationship Highlights
| Structural Feature | Impact on Biological Activity | Example |
| Aryl Substituents | Electron-withdrawing groups can enhance potency. | -CF₃ group on the phenyl ring increases potency of KDR inhibitors. researchgate.net |
| Heterocyclic Linkers | Can improve solubility and target engagement. | Pyridin-2-ylmethoxy groups in kinase inhibitors. |
| Stereochemistry | Can be critical for potency and selectivity. | (S)-enantiomer of a urea-based sEH inhibitor is 40-fold more potent than the (R)-enantiomer. nih.gov |
Mechanistic Studies of Biological Action
Investigation of Cellular and Subcellular Interactions (e.g., Viscosity Changes)
The interaction of this compound derivatives within cellular and subcellular environments is a critical area of investigation for understanding their mechanisms of action. The viscosity of the cellular microenvironment, which can range from 1-2 cP in the cytoplasm to over 100 cP in organelles like mitochondria, is crucial for normal physiological functions. rsc.org Disruptions in this homeostasis are linked to various pathological conditions, making it a target for diagnostic and therapeutic research. rsc.org
Fluorescent probes are instrumental in monitoring these microenvironmental changes. Researchers have developed sensitive near-infrared (NIR) fluorescent probes based on a styrene-coated boron dipyrromethene (BODIPY) scaffold to detect subtle changes in cellular viscosity. researchgate.net These probes can be used to monitor viscosity shifts in different cellular compartments during processes like autophagy. researchgate.net In one study, a this compound derivative, 1-(4-chlorophenyl)-3-(pyridin-3-yl)urea (PBQ), was identified as a potent snail-killing agent. researchgate.net To elucidate its mechanism, which was previously unclear, structural modifications of PBQ were used to develop new probes to identify its protein targets within the cell. researchgate.net This approach highlights how derivatives of the core compound can be functionalized to investigate their own cellular interactions.
Furthermore, fluorescent sensors have been designed specifically to target and report on the viscosity within mitochondria. For instance, a probe named Mito-VH was engineered to dually detect mitochondrial viscosity and hydrogen peroxide (H₂O₂), utilizing distinct fluorescence signals. rsc.org Such tools are invaluable for studying how compounds might induce cellular stress or dysfunction, linking chemical structure to effects on subcellular organelle integrity.
Detailed Analysis of Protein-Ligand Binding Modes
The biological activity of this compound derivatives is fundamentally linked to their ability to bind to specific protein targets. The urea moiety is a key structural feature, capable of forming strong hydrogen bonds with amino acid residues in protein binding sites, which enhances the potency and selectivity of these compounds. researchgate.net
A significant breakthrough in understanding these interactions came from the high-resolution crystal structure of the human P2Y₁ receptor in complex with 1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (BPTU), a potent antagonist. nih.gov This study revealed that BPTU binds to a novel allosteric pocket located entirely outside the receptor's helical bundle, at the interface with the lipid bilayer. nih.gov The urea linker was shown to be critical, forming two hydrogen-bond interactions that are essential for high-affinity binding. nih.gov Docking simulations with related urea derivatives have validated this binding mode. nih.gov
Molecular docking studies have been widely used to predict and analyze the binding of other this compound derivatives to their respective targets:
Antimicrobial Targets: In the development of antibacterial agents, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone were docked into the 50S ribosome subunit. nih.gov The models predicted that the active compounds bind in a narrow pocket of the peptidyl transferase center (PTC), with hydrogen bonds forming between the oxazolidinone ring and purine (B94841) or pyrimidine (B1678525) residues of the ribosomal RNA. nih.gov For a series of Pyridine-3-carboxamide-6-yl-ureas, modeling was used to guide the design of inhibitors targeting the ATPase sub-unit of bacterial DNA gyrase. nih.gov
Anticancer Targets: The anticancer activity of many pyridine-urea hybrids is attributed to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.commdpi.com Docking studies showed that these compounds fit into the ATP-binding site of VEGFR-2, with the urea group forming crucial hydrogen bonds with key residues, mimicking the binding of approved drugs like Sorafenib. mdpi.com The stability of these ligand-protein complexes is heavily influenced by these hydrogen bond interactions. mdpi.com
Exploration of Biological Applications
Research into Antimicrobial Agents
This compound derivatives have emerged as a promising class of antimicrobial agents, with research demonstrating activity against a range of pathogens, including drug-resistant strains.
A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. nih.gov Several of these compounds exhibited minimum inhibitory concentrations (MICs) comparable to the antibiotic Linezolid. nih.gov Further investigation into one of the lead compounds, 21d, demonstrated significant, concentration-dependent inhibition of biofilm formation and a reduced tendency for inducing drug resistance in S. pneumoniae over a 15-day period compared to Linezolid. nih.gov
Other research has focused on different structural scaffolds and mechanisms. A series of 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives showed both antibacterial and antifungal activities. researchgate.net In another study, new 1H-pyrazolo[3,4-b]pyridine derivatives containing a urea moiety were synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in microbial metabolism. ekb.eg These compounds, particularly 6c, showed broad-spectrum antimicrobial activity. ekb.eg Additionally, pyridine-3-carboxamide-6-yl-ureas have been specifically designed as novel inhibitors of the bacterial DNA gyrase ATPase subunit, demonstrating potent efficacy against Gram-positive bacteria. nih.gov
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound Series | Target Organism/Enzyme | Key Findings | Reference |
|---|---|---|---|
| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria (S. aureus, S. pneumoniae) | Compounds 21b, 21d, 21e, and 21f showed strong activity similar to Linezolid. Compound 21d inhibited biofilm formation. | nih.gov |
| 1-(2-Chloropyridin-3-yl)-3-substituted ureas | Gram-positive and Gram-negative bacteria, fungi | Compounds with a fluoro substituent on the phenyl ring (3b, 3c) exhibited potent antimicrobial activities. | researchgate.net |
| 1H-Pyrazolo[3,4-b]pyridin-3-yl)urea derivatives | Various bacterial and fungal strains / DHFR enzyme | Compound 6c revealed broad-spectrum antimicrobial activity and potent DHFR inhibition. | ekb.eg |
Investigation of Antineoplastic and Antiproliferative Activities
Derivatives of this compound represent a significant area of research in the development of new anticancer agents. These compounds have demonstrated potent activity against a wide array of human cancer cell lines, often through the inhibition of critical signaling pathways like VEGFR-2. mdpi.comresearchgate.net
A study focused on a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives tested against the NCI-60 human cancer cell line panel. mdpi.comnih.gov Compounds 5a and 5d, which feature a hydroxymethyl piperidine (B6355638) moiety, were identified as the most active. mdpi.com They showed superior potency compared to paclitaxel (B517696) in 21 cancer cell lines, particularly renal cancer and melanoma lines, and were more potent than gefitinib (B1684475) in over 30 cell lines. mdpi.comnih.gov Compound 5a was found to be lethal to several cell lines, including SK-MEL-5 (melanoma) and MDA-MB-468 (breast cancer). mdpi.comnih.gov
Another series of pyridine-ureas was evaluated against the MCF-7 breast cancer cell line. mdpi.com Compound 8e was exceptionally potent, with an IC₅₀ value of 0.22 μM, making it significantly more active than the reference drugs Doxorubicin and Sorafenib. mdpi.com Compounds 8b and 8e also showed broad inhibitory activity across the NCI 58 cell line panel and were found to inhibit VEGFR-2 in the low micromolar range. mdpi.comresearchgate.net The antiproliferative effects of pyridine-ureas have been noted against other cancer cell lines, including A549 (lung) and HCT-116 (colorectal).
Table 2: Antiproliferative Activity of Selected this compound Derivatives
| Compound Series | Cell Line(s) | Reported Activity (IC₅₀ / % Growth Inhibition) | Reference |
|---|---|---|---|
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)ureas (5a, 5d) | NCI-60 Panel (Renal, Melanoma, Colon, Breast) | Superior potency to paclitaxel and gefitinib in numerous cell lines. 5a showed lethal effects on SK-MEL-5, MDA-MB-468, others. | mdpi.comnih.gov |
| Pyridine-ureas (8e, 8n) | MCF-7 (Breast) | 8e: IC₅₀ = 0.22 µM; 8n: IC₅₀ = 1.88 µM (48h). More potent than Doxorubicin. | mdpi.com |
| Pyridine-ureas (8b, 8e) | NCI 58 Panel / VEGFR-2 | Broad growth inhibition (12-91%). VEGFR-2 IC₅₀ = 5.0 µM (8b), 3.93 µM (8e). | mdpi.comresearchgate.net |
| Quinazoline-pyridine-urea hybrids (4i, 4k) | MCF-7 (Breast) | GI₅₀ = 3.35 µM (4i), 3.03 µM (4k). | mdpi.com |
Study of Anti-inflammatory and Analgesic Potential
The pyridine-urea scaffold and related heterocyclic structures are recognized for their potential in developing anti-inflammatory and analgesic agents. researchgate.net The mechanism of action for these compounds often involves the inhibition of key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes or the production of pro-inflammatory cytokines. mdpi.comrsc.org
Research into pyrazole (B372694) derivatives, which share structural similarities with pyridines, has shown that compounds with a C-3-pyridine-3-yl substitution exhibit notable anti-inflammatory potential. mdpi.com Some pyrazolopyridine derivatives have also been identified as potent anti-inflammatory inhibitors. mdpi.com Similarly, studies on novel 3,4-dihydropyrimidin-2(1H)-one urea derivatives found that several compounds showed promising inhibitory activity against the pro-inflammatory cytokines TNF-α (Tumor Necrosis Factor-alpha) and IL-6 (Interleukin-6). researchgate.net
A study on new pyrimidine-pyridine hybrids identified a pyrido[2,3-d]pyrimidine derivative as a highly efficient anti-inflammatory agent in a carrageenan-induced rat paw edema model, showing 74% edema inhibition within one hour. rsc.org The structure-activity relationship (SAR) analysis indicated that the presence of electron-releasing groups enhanced the anti-inflammatory effects. rsc.org Furthermore, some 3-indolyl pyridine derivatives have been reported to possess good anti-inflammatory activity. researchgate.net In addition to anti-inflammatory effects, certain pyrazole derivatives have also demonstrated significant analgesic potential in experimental models. mdpi.com
Development of Antiviral Compounds
The pyridine nucleus is a fundamental heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netmdpi.com Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netontosight.airesearchgate.netresearchgate.net The structural versatility of the pyridine ring allows for the development of novel therapeutic agents. researchgate.netmdpi.com
Research into pyridine-containing compounds has highlighted their potential as antiviral agents against a variety of viruses, such as human immunodeficiency virus (HIV), hepatitis B and C viruses, and respiratory syncytial virus (RSV). researchgate.net The mechanism of action for these antiviral effects can vary, encompassing the inhibition of viral enzymes like reverse transcriptase and polymerase, interference with viral maturation, and the blockage of viral replication cycles. researchgate.net Specifically, urea derivatives incorporating a pyridine moiety have been a subject of interest in the pursuit of new antiviral drugs. ontosight.airesearchgate.net While the broader class of pyridine derivatives shows significant promise, specific research focusing exclusively on the antiviral activities of this compound and its direct derivatives is an area requiring further investigation to fully elucidate their potential and mechanisms of action.
Molluscicidal Activity and Associated Biological Mechanisms
This compound derivatives have emerged as a promising class of molluscicides for controlling snail populations that act as intermediate hosts for parasites, such as Schistosoma mansoni and Schistosoma japonicum. nih.govnih.govresearchgate.net The control of these snail populations is a critical strategy in the interruption of schistosomiasis transmission. nih.govresearchgate.net
A series of pyridylphenylurea derivatives were synthesized and evaluated for their effectiveness against the invasive snail Biomphalaria straminea, an intermediate host of Schistosoma mansoni. nih.govnih.govresearchgate.net Among the synthesized compounds, 1-(4-chlorophenyl)-3-(pyridin-3-yl)urea and 1-(4-bromophenyl)-3-(pyridin-3-yl)urea demonstrated significant molluscicidal activity against adult snails. nih.govnih.govresearchgate.net These compounds also showed potent inhibitory effects on the hatchability of snail eggs. nih.govnih.govresearchgate.net Notably, these derivatives exhibited good target specificity, with high toxicity to snails but low toxicity to fish, making them potentially safer for aquatic environments. nih.govnih.govresearchgate.net
Further studies have explored the use of 1-(4-chlorophenyl)-3-(pyridin-3-yl)urea, also referred to as PBQ, against other snail species like Pomacea canaliculata (golden apple snail) and Oncomelania hupensis. researchgate.netipd.org.cn This compound has shown strong molluscicidal potency against both adult and juvenile snails. ipd.org.cn Field trials have confirmed its efficacy in reducing snail populations. ipd.org.cn
The preliminary investigation into the mechanism of action of these pyridylphenylurea derivatives on B. straminea revealed that exposure to these compounds led to a significant increase in the activities of acid phosphatase (ACP) and nitric oxide synthase (NOS) in the snails. nih.govnih.govresearchgate.net However, no significant changes were observed in the activities of alkaline phosphatase (ALP), acetylcholinesterase (AChE), and superoxide (B77818) dismutase (SOD). nih.govnih.govresearchgate.net The elevation of nitric oxide is an innate immune defense mechanism, and its increased level following exposure to pyridyl phenyl urea derivatives has been reported. researchgate.net Transcriptomics analysis of P. canaliculata treated with PBQ indicated a significant impact on carbohydrate and lipid metabolism pathways, providing further insight into its molluscicidal mechanism. ipd.org.cn
**Table 1: Molluscicidal Activity of this compound Derivatives against *Biomphalaria straminea***
| Compound Name | Structure | Adult Snail LD₅₀ (mg/L) | Egg Hatchability IC₅₀ (mg/L) |
|---|---|---|---|
| 1-(4-chlorophenyl)-3-(pyridin-3-yl)urea | 0.50 nih.govnih.govresearchgate.net | 0.05 nih.govnih.govresearchgate.net | |
| 1-(4-bromophenyl)-3-(pyridin-3-yl)urea | 0.51 nih.govnih.govresearchgate.net | 0.09 nih.govnih.govresearchgate.net |
**Table 2: Effect of this compound Derivatives on Enzyme Activities in *Biomphalaria straminea***
| Compound | Acid Phosphatase (ACP) | Nitric Oxide Synthase (NOS) | Alkaline Phosphatase (ALP) | Acetylcholinesterase (AChE) | Superoxide Dismutase (SOD) |
|---|---|---|---|---|---|
| 1-(4-chlorophenyl)-3-(pyridin-3-yl)urea | Significantly Elevated nih.govnih.govresearchgate.net | Significantly Elevated nih.govnih.govresearchgate.net | No Significant Change nih.govnih.govresearchgate.net | No Significant Change nih.govnih.govresearchgate.net | No Significant Change nih.govnih.govresearchgate.net |
| 1-(4-bromophenyl)-3-(pyridin-3-yl)urea | Significantly Elevated nih.govnih.govresearchgate.net | Significantly Elevated nih.govnih.govresearchgate.net | No Significant Change nih.govnih.govresearchgate.net | No Significant Change nih.govnih.govresearchgate.net | No Significant Change nih.govnih.govresearchgate.net |
Future Directions and Emerging Research Avenues for Pyridin 3 Yl Urea Research
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
Traditional synthesis methods for urea (B33335) derivatives often rely on hazardous reagents like phosgene (B1210022) and isocyanates, which pose significant safety and environmental concerns. nih.govrsc.org Consequently, a primary focus of future research is the development of green and sustainable synthetic pathways that are more efficient and atom-economical.
Emerging strategies are moving away from harsh chemicals and solvents. One promising green approach involves the C–H functionalization of pyridine (B92270) N-oxides with dialkylcyanamides. rsc.org This method is solvent- and halide-free and has demonstrated good-to-high yields (63–93%) for a broad spectrum of pyridine-2-yl substituted ureas, a concept applicable to pyridin-3-yl isomers. rsc.orgrsc.org Another sustainable technique is microwave-assisted synthesis, which has been used to produce novel pyridine derivatives in excellent yields (82–94%) with significantly reduced reaction times (2–7 minutes). acs.org These methods represent a significant step towards environmentally benign chemical production. researchgate.net Researchers are also exploring the use of reusable catalysts and alternative energy sources to further minimize the environmental impact of synthesis. acs.orgresearchgate.net
| Methodology | Key Features | Typical Reagents | Advantages | Reference |
|---|---|---|---|---|
| Traditional Synthesis | Relies on highly reactive and toxic intermediates. | Amines, Phosgene, Isocyanates | Well-established and widely applicable. nih.gov | nih.gov |
| C–H Functionalization | Solvent- and halide-free green approach. | Pyridine N-oxides, Dialkylcyanamides | High yields (73-92%), atom-economical, avoids toxic solvents and halides. rsc.org | rsc.orgrsc.org |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium (B1175870) acetate | Excellent yields (82-94%), pure products, very short reaction times (2-7 min). acs.org | acs.org |
| Catalytic Hydrogenation | Reduction of a nitro group to an amine for subsequent urea formation. | 4-nitrobenzenethiol, 2-(chloromethyl)pyridine (B1213738) derivatives, Pd-C catalyst | Key step in multi-step synthesis of complex derivatives. mdpi.com | mdpi.com |
Integration of Advanced Computational Approaches for Rational Drug Design and Materials Discovery
Advanced computational methods are becoming indispensable for accelerating the discovery of new drugs and materials based on the (Pyridin-3-yl)urea scaffold. Techniques such as pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, and molecular docking allow researchers to predict the biological activity and physical properties of novel compounds before their synthesis, saving time and resources. nih.govtandfonline.com
For example, in the development of antibacterial agents targeting the DNA gyrase subunit B (GyrB), a pharmacophore model (AADDR.13) was generated for a series of pyridine-3-carboxamide-6-yl-urea derivatives. nih.govresearchgate.net This model, which had a high coefficient of determination (r² = 0.918), identified the crucial chemical features required for potent inhibition. nih.gov 3D-QSAR studies further provided contour maps that revealed the key structural elements influencing inhibitory activity. tandfonline.com Similarly, molecular docking has been used to simulate the binding of this compound derivatives to various targets, including the VEGFR-2 kinase domain and the sigma-1 receptor (σ1R), revealing key hydrogen bonding and stacking interactions that are critical for binding affinity. mdpi.commdpi.com These computational insights guide the rational design of molecules with enhanced potency and selectivity. nih.gov
| Computational Technique | Target/System Studied | Key Findings | Reference |
|---|---|---|---|
| Pharmacophore Modeling & 3D-QSAR | DNA Gyrase B (GyrB) Inhibitors | Generated a validated pharmacophore model (AADDR.13) with high predictive power (r² = 0.918) to identify essential structural features for inhibition. nih.govtandfonline.com | nih.govtandfonline.comresearchgate.net |
| Molecular Docking & Dynamics Simulation | VEGFR-2 Kinase Inhibitors | Identified stable hydrogen bonds with key residues (Glu885, Asp1046) in the DFG-out conformation, explaining the high potency of certain compounds. mdpi.com | mdpi.com |
| Molecular Docking | Sigma-1 Receptor (σ1R) Ligands | Predicted binding affinities (−8.6 to −11.4 kcal/mol) for new acyl urea analogs, guiding the selection of lead compounds for synthesis and testing. mdpi.com | mdpi.comnih.gov |
| Virtual Screening | ATM Kinase Inhibitors | Identified a lead compound from a generated molecular library, which was subsequently optimized for improved metabolic stability and potency. acs.org | acs.org |
Exploration of this compound Scaffolds in Catalysis and Organocatalysis
The unique structural characteristics of this compound derivatives make them attractive candidates for applications in catalysis. The urea group is an effective hydrogen-bond donor, capable of activating substrates, while the pyridine nitrogen can act as a Lewis base or a ligand for metal centers. nih.gov This dual functionality opens avenues for their use as organocatalysts or as ligands in metal-catalyzed reactions.
While much of the current literature focuses on catalysts for the synthesis of pyridine derivatives, emerging research is beginning to explore the catalytic potential of the scaffolds themselves. nih.govresearchgate.net For instance, the hydrogen-bonding ability of the urea moiety is a key feature in many organocatalytic reactions. nih.gov Furthermore, the pyridine ring can be readily functionalized to tune the electronic and steric properties of the molecule, allowing for the design of highly specific catalysts. The development of bimetallic or functionalized metal-organic frameworks (MOFs) that incorporate these scaffolds could lead to novel heterogeneous catalysts with enhanced activity and reusability for a variety of organic transformations. rsc.org
Elucidation of Undiscovered Biological Targets and Pathways
While this compound derivatives have been investigated for their effects on known targets like protein kinases and bacterial enzymes, there is vast potential to uncover novel biological activities and mechanisms of action. tandfonline.commdpi.com The structural diversity achievable with this scaffold suggests that these compounds may interact with a wide range of biological molecules. ontosight.ai
Recent studies have already expanded their known biological profile. For instance, certain derivatives have been found to induce a non-apoptotic form of cell death called methuosis, characterized by the formation of large cytoplasmic vacuoles. tandfonline.com This discovery opens up a new therapeutic strategy for cancer treatment. Other research has pointed to activity against targets such as lysophosphatidic acid (LPA) receptors, which are involved in cell proliferation and migration. google.com Future work will likely involve high-throughput screening and chemoproteomics to identify new protein targets and elucidate the complex signaling pathways modulated by these compounds, potentially leading to treatments for a wider range of diseases, including inflammatory and cardiovascular conditions.
| Biological Target/Pathway | Therapeutic Area | Key Research Findings | Reference |
|---|---|---|---|
| VEGFR-2 | Anticancer | Compound 8a showed potent activity against MCF7 cells (GI50 = 0.06 μM); compound 8h was most active against HCT116 cells (GI50 = 0.33 μM). mdpi.com | mdpi.commdpi.com |
| DNA Gyrase B (GyrB) | Antibacterial | Pyridine-3-carboxamide-6-yl ureas show broad-spectrum activity against Gram-positive bacteria. nih.gov | nih.govnih.govtandfonline.com |
| Methuosis Induction | Anticancer | Deletion of a 1-(p-tolyl)urea moiety and relocation of the (4-(pyridin-3-yl)pyrimidin-2-yl)amino group to the 5-position of an indole (B1671886) ring significantly increased vacuolization-inducing effects. tandfonline.com | tandfonline.com |
| Gram-Positive Bacteria | Antibacterial | Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone exhibited strong antibacterial activity, with compound 21d showing low potential for resistance development. frontiersin.org | frontiersin.org |
| Lysophosphatidic Acid (LPA) Receptors | Anticancer, Wound Repair | LPA signaling, a potential target for pyridin-3-yl derivatives, influences cell proliferation, migration, and anti-apoptotic activity. google.com | google.com |
Application of this compound in Nano- and Biomaterials Science
The self-assembly properties and versatile coordination chemistry of this compound make it a highly promising building block for the construction of advanced nanomaterials and biomaterials. The interplay between the hydrogen-bonding urea tape synthon and the metal-coordinating pyridine moiety allows for the creation of ordered supramolecular structures with unique properties.
A notable example is the synthesis of hydrogen-bonded nanotubular zinc(II) complexes using N-(9-anthracenyl)-N′-(4-pyridyl)urea as a ligand. researchgate.net In these structures, the urea groups self-associate to form a tape, which is essential for the formation of the nanotubes. researchgate.net Additionally, this compound derivatives are being explored for functionalizing the surface of magnetic nanoparticles (MNPs). rsc.org These functionalized MNPs can be used as recoverable catalysts in organic synthesis, combining the advantages of homogeneous and heterogeneous catalysis. nih.govresearchgate.net Future research in this area will focus on designing novel metal-organic frameworks (MOFs), hydrogels, and other smart materials for applications in catalysis, chemical sensing, and drug delivery.
| Material Type | Specific Derivative/System | Key Feature/Application | Reference |
|---|---|---|---|
| Supramolecular Nanotubes | Zinc(II) complexes with N-(9-anthracenyl)-N′-(4-pyridyl)urea | Self-assembly driven by urea-urea hydrogen bonding and metal coordination to form well-defined nanotubular structures. researchgate.net | researchgate.net |
| Magnetic Nanocatalysts | Fe3O4 nanoparticles functionalized with urea-benzimidazole sulfonic acid | Used as a magnetically recoverable catalyst for the multicomponent synthesis of 2-amino-3-cyano pyridines. rsc.org | rsc.org |
| Corrosion Inhibitors | Urea-derived Mannich bases such as 1-(morpholino(pyridin-4-yl)methyl)urea (UMP) | Adsorb on mild steel surfaces to prevent corrosion in acidic environments. acs.org | acs.org |
Q & A
Q. What are the standard synthetic routes for (Pyridin-3-yl)urea derivatives, and how do reaction conditions influence yields?
Methodological Answer: this compound derivatives are typically synthesized via condensation reactions between pyridin-3-amine and substituted phenyl isocyanates. Key variables include solvent choice (e.g., DMF or THF), temperature (often 60–80°C), and stoichiometric ratios. For example, compounds like 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives (e.g., 5a-5j ) were prepared using hydroxymethylpiperidine substituents, with yields ranging from 70–88% depending on steric and electronic effects . Characterization via -NMR and IR spectroscopy is critical to confirm urea bond formation and substituent positioning .
Q. How can researchers validate the purity and structural integrity of this compound compounds?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for purity assessment. Structural validation requires a combination of spectroscopic techniques:
- -NMR to confirm proton environments (e.g., urea NH peaks at δ 8.5–9.5 ppm).
- IR spectroscopy to identify urea C=O stretches (~1640–1680 cm).
- High-resolution mass spectrometry (HRMS) for molecular ion verification. Crystallographic refinement using SHELXL (e.g., SHELX-97) is advised for unambiguous structural determination in solid-state studies .
Q. What in vitro assays are suitable for initial screening of this compound bioactivity?
Methodological Answer: Antiproliferative activity is commonly assessed using the NCI-60 cancer cell line panel, with compounds tested at 10 μM concentrations. Dose-response curves (IC values) for derivatives like 5f and 5g against leukemia (e.g., SR cells) and breast cancer (e.g., MCF7) lines provide preliminary SAR insights. MTT or sulforhodamine B assays are standard for viability quantification, with triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can structural modifications of this compound derivatives optimize binding to kinase targets (e.g., EGFR or VEGFR)?
Methodological Answer: Substituent engineering at the phenyl and pyridinyl rings can enhance target affinity. For instance:
- Electron-withdrawing groups (e.g., -CF in 5j ) improve hydrophobic interactions in kinase ATP pockets.
- Hydrogen-bond donors (e.g., hydroxymethylpiperidine in 5a-5e ) mimic natural ATP ribose interactions. Molecular docking (AutoDock Vina) and MD simulations (AMBER) should validate binding modes, complemented by surface plasmon resonance (SPR) for kinetic profiling (K, k/k) .
Q. What strategies resolve contradictions in SAR data for this compound derivatives across different cancer models?
Methodological Answer: Discrepancies often arise from cell-specific uptake mechanisms or off-target effects. To address this:
- Perform transporter inhibition assays (e.g., using verapamil for P-gp) to assess permeability barriers.
- Use isoform-selective kinase profiling (Eurofins KinaseProfiler) to identify off-target interactions.
- Cross-validate with patient-derived xenograft (PDX) models to confirm relevance to human pathophysiology .
Q. How should researchers design experiments to assess the metabolic stability of this compound compounds?
Methodological Answer:
- Liver microsomal assays (human or murine) with NADPH cofactors quantify Phase I metabolism (t).
- LC-MS/MS identifies major metabolites (e.g., hydroxylation at pyridinyl C4).
- CYP450 inhibition assays (e.g., CYP3A4) evaluate drug-drug interaction risks. Stability in plasma (37°C, 24 hr) should also be tested to rule out esterase-mediated degradation .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Methodological Answer:
- Nonlinear regression (GraphPad Prism) using a four-parameter logistic model (Hill equation) to calculate IC.
- ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., cell line panels).
- Principal component analysis (PCA) to correlate substituent properties (logP, polar surface area) with bioactivity .
Q. How can researchers address batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Implement quality-by-design (QbD) principles: vary reaction parameters (e.g., solvent, catalyst loading) systematically via a factorial design (JMP software).
- Use process analytical technology (PAT) (e.g., in situ FTIR) for real-time monitoring.
- Apply accelerated stability testing (40°C/75% RH, 3 months) to identify degradation pathways .
Ethical & Reporting Standards
Q. What are the best practices for reporting crystallographic data of this compound compounds?
Methodological Answer:
Q. How should conflicting bioactivity data between in vitro and in vivo models be addressed in publications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
